Cleroindicin C
CAS No.: 189264-44-6
Cat. No.: VC7875559
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189264-44-6 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | (3aS,7aR)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
| Standard InChI | InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m1/s1 |
| Standard InChI Key | ZCBQZDMJIVJQLX-SFYZADRCSA-N |
| Isomeric SMILES | C1C[C@@]2(CCO[C@@H]2CC1=O)O |
| SMILES | C1CC2(CCOC2CC1=O)O |
| Canonical SMILES | C1CC2(CCOC2CC1=O)O |
Introduction
Chemical Identity and Structural Characteristics
Cleroindicin C (C₁₅H₁₈O₆) is a secondary metabolite characterized by a fused bicyclic framework comprising a benzofuranone moiety substituted with hydroxyl and methoxy groups. Its absolute configuration was resolved through enantioselective synthesis, revealing a 3aα-hydroxy group and a trans-decalin system that confers axial chirality . Key structural features include:
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Benzofuranone core: A 3,3a,7,7aα-tetrahydro-2H-benzofuran-6-one scaffold.
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Functional groups: Hydroxyl groups at C-3a and C-4, and a methoxy group at C-8.
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Stereochemistry: The 3aα-hydroxy and 7aβ-hydrogen configurations are critical for its biological activity .
Comparative analysis with cleroindicins B, D, and F highlights distinct substitution patterns influencing solubility and reactivity. For instance, cleroindicin B lacks the C-8 methoxy group, while cleroindicin F exhibits a racemic mixture in its natural state .
Enantioselective Synthesis and Synthetic Strategies
The total synthesis of Cleroindicin C was first achieved via a diastereoselective dearomatization strategy using 2,4-dihydroxybenzaldehyde as a starting material . This approach involves three key phases:
o-Quinone Methide Formation
Treatment of 2,4-dihydroxybenzaldehyde with triflic anhydride generates a reactive o-quinone methide intermediate, which undergoes [4+2] cycloaddition with dienes to establish the benzofuranone skeleton .
Diastereoselective Dearomatization
Asymmetric induction is achieved using chiral Lewis acid catalysts, such as bisoxazoline-copper complexes, to control the stereochemistry at C-3a and C-7a. This step yields the trans-decalin system with >90% enantiomeric excess .
Functionalization and Purification
Table 1: Synthetic Routes for Cleroindicin C and Analogues
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cycloaddition | Triflic anhydride, CH₂Cl₂, −78°C | 65 | cis-Fused bicyclic intermediate |
| Dearomatization | Cu(OTf)₂, bisoxazoline ligand | 78 | 3aα-hydroxy, 7aβ-H configuration |
| Methoxylation | MeOH, DIAD, PPh₃ | 89 | C-8 methoxy introduced |
| Compound | DPPH Scavenging (IC₅₀, μM) | Superoxide Inhibition (%) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| Cleroindicin B | ND | 40.6 ± 1.8 | 138.6 ± 1.0 |
| Cleroindicin C | Not reported | Not reported | Not reported |
| Protocatechuic acid | 25.6 ± 0.6 | ND | 29.6 ± 0.4 |
Challenges in Industrial Production
Current synthesis methods remain confined to laboratory scales due to:
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Low yields: Multi-step sequences and sensitive intermediates limit scalability.
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Chromatographic bottlenecks: Purification of polar hydroxylated derivatives requires specialized techniques like HPLC.
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Racemization risks: Cleroindicin C’s 3aα-hydroxy group is prone to epimerization under basic conditions, complicating large-scale synthesis .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate Cleroindicin C’s molecular targets using proteomics and CRISPR screening.
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Structure-Activity Relationships (SAR): Modify methoxy/hydroxyl groups to optimize bioavailability.
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Biotechnological Production: Explore heterologous expression in microbial hosts (e.g., Saccharomyces cerevisiae) to bypass synthetic challenges.
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